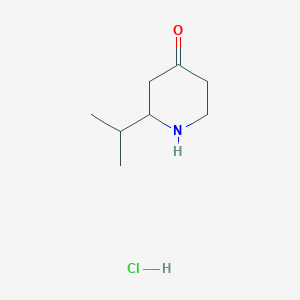

2-Isopropylpiperidin-4-one hydrochloride

Descripción general

Descripción

2-Isopropylpiperidin-4-one hydrochloride is an organic compound with the molecular formula C8H16ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used in various chemical and pharmaceutical applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylpiperidin-4-one hydrochloride typically involves the condensation of appropriate ketones with amines under controlled conditions. One common method involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the piperidinone derivative . The reaction conditions often include the use of acidic catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and pH. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for pharmaceutical applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Isopropylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically performed at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Amines, thiols; reactions often require the presence of a base such as triethylamine to facilitate the substitution process.

Major Products Formed

Aplicaciones Científicas De Investigación

2-Isopropylpiperidin-4-one hydrochloride is a chemical compound with applications in scientific research, particularly in the synthesis of other compounds . While specific case studies and comprehensive data tables focusing solely on the applications of this compound are not detailed in the provided search results, its role as a synthetic intermediate can be highlighted .

Scientific Research Applications

- Synthesis of Steroid Receptor Coactivator Stimulators: 2-Isopropylpiperidin-4-one is used in the creation of small molecule stimulators of steroid receptor coactivator proteins . For example, the compound SYC-916 was synthesized from 1-isopropylpiperidin-4-one and 2-pyridinecarboxaldehyde .

- Intermediate for Therapeutic Compounds: Piperidin-4-ones, including derivatives like this compound, serve as intermediates in the synthesis of 4-aminopiperidine therapeutic compounds . These compounds are building blocks for nitrogen heterocycles, bicyclic systems like bispidines, and spiro compounds . They are valuable in the preparation of drugs such as diphenylpyraline, pimozide, domperidone, and haloperidol .

- General Chemical Synthesis: Piperidin-4-one derivatives are broadly applicable in chemical synthesis for creating diverse compounds with potential biological activities .

Related Research Areas

While the search results do not provide extensive details on this compound, they do cover related compounds and their applications, which can provide context:

- Piperidones as Anticancer Drugs: Novel piperidone compounds have been tested for cytotoxicity on human cancer cell lines . These compounds induce cell death via reactive oxygen species (ROS) accumulation, mitochondrial depolarization, and caspase activation .

- Azacyclic Compounds for Disease Treatment: Azacyclic compounds that affect monoamine receptors, including serotonin receptors, are used for treating neuropsychiatric diseases, such as schizophrenia, depression, anxiety, and sleep disorders, as well as vascular conditions like hypertension and migraine . These compounds act as inverse agonists or antagonists at the 5-HT2A subtype of human serotonin receptors .

Mecanismo De Acción

The mechanism of action of 2-Isopropylpiperidin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, piperidine derivatives have been shown to interact with neurotransmitter receptors and enzymes involved in metabolic pathways, leading to potential therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

Piperidine: A six-membered heterocyclic amine widely used as a building block in organic synthesis.

Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease and extrapyramidal disorders.

Uniqueness

Its isopropyl group and hydrochloride salt form enhance its solubility and stability, making it a valuable compound in various research and industrial contexts .

Actividad Biológica

2-Isopropylpiperidin-4-one hydrochloride (CAS: 362707-26-4) is a piperidine derivative that has garnered attention for its diverse biological activities. This compound is primarily utilized in scientific research for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The following sections will explore its biological activity, mechanisms of action, and relevant case studies.

This compound is synthesized through the condensation of appropriate ketones with amines under controlled conditions. Its structure includes a piperidine ring, which is known for its versatility in drug design due to its ability to interact with various biological targets.

Biological Activity Overview

The biological activities of this compound encompass a range of pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.

- Anticancer Properties : Research indicates that piperidine derivatives, including this compound, may possess anticancer activity. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells .

- Neuropharmacological Effects : The compound has been explored for its potential to inhibit enzymes related to neurodegenerative diseases. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in Alzheimer's disease therapy .

The mechanism of action for this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor or modulator of various enzymes involved in metabolic pathways. For example, it has been shown to interact with neurotransmitter receptors and enzymes, potentially leading to therapeutic effects in neurological disorders .

- Cell Signaling Pathways : By influencing cell signaling pathways, this compound may alter gene expression and cellular metabolism, contributing to its biological effects. Studies have indicated that it can impact pathways associated with inflammation and cancer progression .

Case Studies and Research Findings

Propiedades

IUPAC Name |

2-propan-2-ylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c1-6(2)8-5-7(10)3-4-9-8;/h6,8-9H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVQNZZBPKWWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697234 | |

| Record name | 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362707-26-4 | |

| Record name | 2-(Propan-2-yl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.